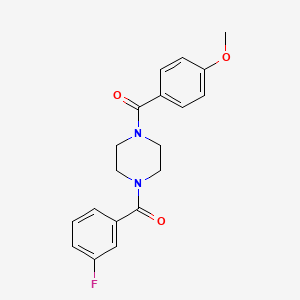

![molecular formula C18H27N3O3 B5558756 {(3R*,4R*)-4-(4-morpholinylmethyl)-1-[3-(4-pyridinyl)propanoyl]-3-pyrrolidinyl}methanol](/img/structure/B5558756.png)

{(3R*,4R*)-4-(4-morpholinylmethyl)-1-[3-(4-pyridinyl)propanoyl]-3-pyrrolidinyl}methanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound under discussion is a complex organic molecule incorporating morpholine, pyridine, and pyrrolidinyl functional groups. This multifaceted structure suggests a variety of potential chemical behaviors and interactions.

Synthesis Analysis

- Synthesis of compounds related to "{(3R*,4R*)-4-(4-morpholinylmethyl)-1-[3-(4-pyridinyl)propanoyl]-3-pyrrolidinyl}methanol" often involves reactions between methanol and derivatives of pyridine and morpholine. For instance, the vapor-phase methylation of pyridine with methanol to form 3-picoline over Zn1−xCoxFe2O4 type ternary spinels is a relevant example of such synthetic processes (Sreekumar, Mathew, Devassy, Rajgopal, Vetrivel, & Rao, 2001).

Molecular Structure Analysis

- The molecular structure of compounds similar to "{(3R*,4R*)-4-(4-morpholinylmethyl)-1-[3-(4-pyridinyl)propanoyl]-3-pyrrolidinyl}methanol" can be quite complex. For example, in a related compound, "(E)-4-[(4-Fluorobenzylidene)amino]-3-[1-(4-isobutylphenyl)ethyl]-1-(morpholinomethyl)-1H-1,2,4-triazole-5(4H)-thione methanol hemisolvate," the morpholine ring adopts a chair conformation (Goh, Fun, Vinayaka, & Kalluraya, 2010).

Chemical Reactions and Properties

- The chemical reactions of such compounds can vary based on the functional groups present. For example, the UV-Irradiation of methyl 4-pyridinecarboxylate in methanol under different atmospheric conditions can result in various methoxylations at different positions on the pyridine ring (Sugiyama, Yagi, Itō, & Sugimori, 1982).

Physical Properties Analysis

- The physical properties of compounds containing morpholine, pyrrolidine, and pyridine can be studied through techniques like dielectric spectroscopy, which has been used for binary liquid mixtures of methanol with morpholine and pyrrolidine derivatives (Syal, Becker, Elsebrock, & Stockhausen, 1997).

Chemical Properties Analysis

- The chemical properties of such compounds are influenced by their molecular structure. For instance, the formation of 3-picoline from the reaction of pyridine and methanol demonstrates the influence of surface acidity and cation distribution in the spinel lattice on the activity and selectivity of the reaction (Sreekumar, Mathew, Rajgopal, Vetrivel, & Rao, 2000).

Scientific Research Applications

Synthetic Applications and Reaction Mechanisms

- The compound has been explored in the synthesis of polyhydroxyindolizidines, highlighting its utility in constructing complex molecular architectures through reactions with (cyanomethylene)triphenylphosphorane, demonstrating its role in the development of synthetic strategies for natural product synthesis (Izquierdo et al., 1999).

- Another study utilized similar compounds in the Au(I)-catalyzed cyclization of β-propargylamino acrylic derivatives, showcasing the method's efficiency for constructing tetrahydropyridines and their fused derivatives. This research underscores the compound's potential in facilitating domino transformations and expanding the toolkit for synthetic organic chemistry (Matouš et al., 2020).

Material Science and Chemical Properties

- Studies on binary liquid mixtures of methanol with morpholine, pyrrolidine, and their derivatives have been conducted to understand the dielectric properties and the effects of these mixtures on methanol's structure. These insights are vital for applications in material science and engineering, particularly in designing solvents and materials with specific dielectric properties (Syal et al., 1997).

Chemical Analysis and Method Development

- A novel hybrid capillary electrophoresis device with electrochemical derivatization and conductivity detection was developed for analyzing methanol in the presence of ethanol, demonstrating the compound's utility in enhancing analytical methodologies for detecting and quantifying alcohol components in complex mixtures (Santos et al., 2017).

Thermochemistry and Solubility Studies

- Research on the solubility of 4-(4-aminophenyl)-3-morpholinone in various solvents and binary mixtures provides crucial data for understanding the thermodynamic properties of such compounds, which is essential for designing pharmaceutical formulations and industrial processes (Yang et al., 2016).

properties

IUPAC Name |

1-[(3R,4R)-3-(hydroxymethyl)-4-(morpholin-4-ylmethyl)pyrrolidin-1-yl]-3-pyridin-4-ylpropan-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27N3O3/c22-14-17-13-21(12-16(17)11-20-7-9-24-10-8-20)18(23)2-1-15-3-5-19-6-4-15/h3-6,16-17,22H,1-2,7-14H2/t16-,17-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOCAQIUQLXEFOH-IAGOWNOFSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC2CN(CC2CO)C(=O)CCC3=CC=NC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COCCN1C[C@@H]2CN(C[C@@H]2CO)C(=O)CCC3=CC=NC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[(3R,4R)-3-(hydroxymethyl)-4-(morpholin-4-ylmethyl)pyrrolidin-1-yl]-3-pyridin-4-ylpropan-1-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[1-(2,3-dihydro-1H-inden-1-ylacetyl)-3-azetidinyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B5558693.png)

![1-(4-fluorophenyl)-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]cyclopropanecarboxamide](/img/structure/B5558701.png)

![2-[(2-cyclohexylethyl)thio]-1H-benzimidazole](/img/structure/B5558711.png)

![4-[4-(1,3-benzodioxol-5-ylcarbonyl)-1-piperazinyl]-6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methylpyrimidine](/img/structure/B5558718.png)

![N-benzyl-N-[4-({2-[2-(trifluoromethyl)benzylidene]hydrazino}carbonyl)phenyl]methanesulfonamide](/img/structure/B5558725.png)

![2-[(4-fluorophenyl)amino]-2-phenyl-1H-indene-1,3(2H)-dione](/img/structure/B5558730.png)

![4-[(dimethylamino)sulfonyl]-N-(4-fluorophenyl)-2-thiophenecarboxamide](/img/structure/B5558740.png)

![N-[(1S,2S)-1-amino-2,3-dihydro-1H-inden-2-yl]-1-(2-methoxyphenyl)-1H-pyrazole-4-carboxamide hydrochloride](/img/structure/B5558741.png)

![1-[(dimethylamino)sulfonyl]-N-[1-(4-methoxy-3-methylphenyl)ethyl]-3-piperidinecarboxamide](/img/structure/B5558752.png)

![N-[3-cyano-5-ethyl-4-(2-furyl)-6-propyl-2-pyridinyl]acetamide](/img/structure/B5558766.png)

![2-ethyl-N-(4-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}phenyl)butanamide](/img/structure/B5558773.png)

![2-methoxy-5-{[(2-phenylethyl)amino]sulfonyl}benzamide](/img/structure/B5558785.png)